Arteannuin B
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Overview
Description
Mechanism of Action
Target of Action
Arteannuin B (ATB), a sesquiterpene lactone found in the traditional Chinese medicine Artemisia annua, has been identified as a potent anti-inflammatory compound . The primary target of ATB is the ubiquitin-conjugating enzyme UBE2D3 . This enzyme plays a crucial role in the activation of NF-κB signaling, which is associated with many inflammatory disorders .
Mode of Action
ATB attenuates the inflammatory response by inhibiting UBE2D3-mediated NF-κB activation . This inhibition prevents the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are required for NF-κB activation . By inhibiting this process, ATB can alleviate inflammatory disorders.
Biochemical Pathways
The primary biochemical pathway affected by ATB is the NF-κB signaling pathway . By inhibiting UBE2D3, ATB prevents the activation of this pathway, thereby reducing the production of inflammatory mediators and cytokines . This includes the down-regulation of iNOS and COX2 expression, and the decrease in mRNA expression and release of IL-1β, IL-6, and TNF-α .
Pharmacokinetics
This compound has very low solubility and a very short half-life, which limits its clinical use . The development of this compound sustained-release microspheres (abms) has been shown to improve its bioavailability . These ABMs have a low burst release and stable in vitro release for up to one week . The drug loading is 37.8%, and the encapsulation rate is 85% .
Result of Action
The result of ATB’s action is a significant reduction in the inflammatory response. This is demonstrated by the diminished generation of NO and PGE2, the down-regulation of iNOS and COX2 expression, and the decreased mRNA expression and release of IL-1β, IL-6, and TNF-α in LPS-exposed RAW264.7 macrophages . Furthermore, ATB has been shown to exhibit antiproliferative properties for various tumor cell lines .
Action Environment
The action of ATB can be influenced by environmental factors. For instance, the solubility of ATB can be affected by the pH of the environment, which can impact its bioavailability and efficacy . Additionally, the stability of ATB can be influenced by temperature and light conditions.
Biochemical Analysis
Biochemical Properties
Arteannuin B interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative properties for various tumor cell lines . The compound modulates glycolysis in MCF7 tumor cells , indicating its interaction with enzymes and proteins involved in the glycolysis pathway.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit antiproliferative properties for various tumor cell lines . It also modulates glycolysis in MCF7 tumor cells , influencing cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation , which plays a crucial role in inflammatory responses. This suggests that this compound may bind to and inhibit the enzyme UBE2D3, thereby preventing the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), key components in the NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
This compound demonstrates changes in its effects over time in laboratory settings. For instance, this compound-polylactic-co-glycolic acid (PLGA) microspheres were found to have a low burst release and stable in vitro release for up to one week . This indicates the compound’s stability and potential long-term effects on cellular function in in vitro studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the artemisinin biosynthesis pathway , where it is converted into dihydroartemisinic acid, a precursor of artemisinin . This process involves various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arteannuin B can be synthesized through various chemical reactions. One common method involves the Michael reaction, where this compound reacts with pharmacophoric amines under mild conditions, such as stirring equimolar amounts of the reagents in methanol at room temperature . Additionally, this compound can be incorporated into polylactic-co-glycolic acid (PLGA) microspheres using a single emulsification method. This method involves preparing the microspheres with a particle size of 69.10 μm, a drug loading of 37.8%, and an encapsulation rate of 85% .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the aerial parts of Artemisia annua using chromatography over silica gel with a gradient of ethyl acetate in petroleum ether . This method yields this compound with high purity and is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Arteannuin B undergoes various chemical reactions, including:
Michael Reactions: This compound reacts with N-nucleophiles such as substituted piperazines, piperidines, and bicyclic amines under mild conditions.
Oxidation and Reduction: This compound can be chemically modified through oxidation and reduction reactions to produce derivatives with enhanced biological activity.
Common Reagents and Conditions
Michael Reactions: Methanol is commonly used as the solvent, and the reactions are typically carried out at room temperature.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various amine derivatives of this compound, which have shown increased antimicrobial and antitumor activities .
Scientific Research Applications
Arteannuin B has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Arteannuin B is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:
Artemisinin: Another sesquiterpene lactone from Artemisia annua, known for its antimalarial properties.
Dihydrothis compound: A derivative of this compound that lacks the unsaturated double bond and is less effective in inhibiting NF-κB activation.
This compound stands out due to its potent antitumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas.
Properties
CAS No. |
50906-56-4 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14?,15?/m1/s1 |
InChI Key |
QWQSMEDUZQDVLA-USPGQWGOSA-N |
Isomeric SMILES |
C[C@@H]1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |
Appearance |
Powder |
Pictograms |
Irritant |
Synonyms |
arteannuin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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